molecular formula C15H14N2O3S2 B2756620 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide CAS No. 2097872-29-0

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2756620
CAS No.: 2097872-29-0
M. Wt: 334.41
InChI Key: FUORWWOJGMQHHI-UHFFFAOYSA-N
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Description

The compound “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide” is a complex organic molecule that contains furan, thiophene, pyridine, and sulfonamide substructures .


Molecular Structure Analysis

The compound contains furan, thiophene, and pyridine rings, which are five-membered rings containing oxygen, sulfur, and nitrogen atoms respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, a related compound, 2-Thiophenemethylamine, has a molecular weight of 113.18 .

Scientific Research Applications

Corrosion Inhibition

The related compound 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid and N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide have been tested as inhibitors for mild steel corrosion in sulfuric acid solution. These studies found that their efficiency as corrosion inhibitors increases with concentration but decreases with rising temperature, indicating a potential application of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-sulfonamide in protecting metals against corrosion under specific conditions (Sappani & Karthikeyan, 2014).

Cross-Coupling Chemistry

A study on the palladium-catalyzed cross-coupling of aryl and alkyl halides using Na2S2O3 as a sulfurating reagent highlighted the method's ability to produce aromatic thioethers, including those with pyridine, furan, and thiophene. This suggests the compound could be involved in novel synthesis pathways for creating sulfonamide-based heterocycles with potential applications in various chemical industries (Qiao, Wei, & Jiang, 2014).

Antibacterial Agents

Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents included the creation of compounds with pyran, pyridine, and pyridazine derivatives. Some synthesized compounds showed high activities, indicating potential antibacterial applications for this compound derivatives (Azab, Youssef, & El-Bordany, 2013).

Antiglaucoma Properties

Aromatic and heterocyclic sulfonamides have been reported to inhibit carbonic anhydrase isozymes, with some derivatives incorporating furan- and thiophene-carboxamido groups showing potential as topical antiglaucoma agents due to their ability to lower intraocular pressure in animal models. This suggests a possible application in developing new therapies for glaucoma (Ilieș et al., 2000).

Organic Electronics

A novel furo[3,2-c]pyridine-based iridium complex showed over 30% external quantum efficiency in organic light-emitting diodes (OLEDs), indicating that derivatives of this compound could play a role in improving the performance of OLEDs and other electronic devices (Yan et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, properties, and potential applications. Thiophene derivatives, in particular, are a focus of ongoing research due to their wide range of biological effects .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-22(19,12-4-1-7-16-10-12)17-11-13(14-5-2-8-20-14)15-6-3-9-21-15/h1-10,13,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORWWOJGMQHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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